Benzotriazinone vs. Glutarimide Core
TD-106 features a benzotriazinone core structure (C12H11N5O3, MW 273.25) that is structurally distinct from the glutarimide-based core shared by thalidomide, lenalidomide, and pomalidomide [1]. This core substitution alters the spatial geometry of the CRBN-binding interface and fundamentally changes the available linker attachment positions, enabling PROTAC design options not accessible with glutarimide-based CRBN ligands [2].
| Evidence Dimension | Core chemical scaffold and linker attachment geometry |
|---|---|
| Target Compound Data | Benzotriazinone core; linker attachment possible at 5-, 6-, and 7-positions; 6-position demonstrated optimal for target degradation |
| Comparator Or Baseline | Thalidomide, lenalidomide, pomalidomide: glutarimide core with limited linker attachment vectors |
| Quantified Difference | Qualitative structural divergence; 6-position TD-106 conjugates achieve superior degradation efficiency vs. 5- and 7-position conjugates |
| Conditions | Structural analysis and SAR evaluation in PROTAC conjugate synthesis |
Why This Matters
For PROTAC design, the unique benzotriazinone scaffold provides a distinct exit vector geometry that is critical for achieving productive ternary complex formation in target classes where glutarimide-based CRBN ligands fail to orient the warhead appropriately.
- [1] Kim SA, Go A, Jo SH, Park SJ, Jeon YU, Kim JE, Lee HK, Park CH, Lee CO, Park SG, et al. A novel cereblon modulator for targeted protein degradation. Eur J Med Chem. 2019 Mar 15;166:65-74. View Source
- [2] Takwale AD, Jo SH, Jeon YU, Kim HS, Shin CH, Lee HK, Ahn S, Lee CO, Ha JD, Kim JH, Hwang JY. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras. Eur J Med Chem. 2020 Dec 15;208:112769. View Source
